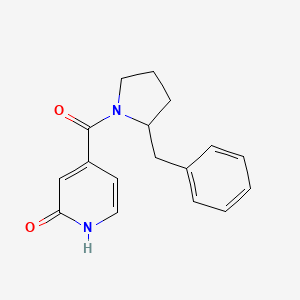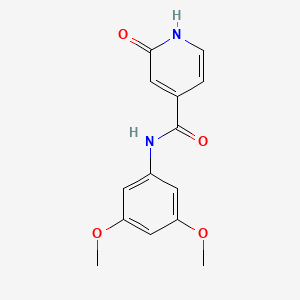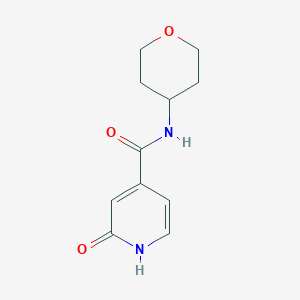![molecular formula C11H21N3O B6629326 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral compound with a molecular formula of C12H22N4O and a molecular weight of 246.33 g/mol.
Mechanism of Action
The exact mechanism of action of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol has low toxicity and does not have any significant effects on the biochemical and physiological processes in humans. It has also been found to have antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol in lab experiments is its broad-spectrum antimicrobial activity. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol. One of the areas of research is the development of new antibiotics based on this compound. Another area of research is the study of its potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health.
In conclusion, 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is a chemical compound with significant potential for applications in various fields of science. Its broad-spectrum antimicrobial activity and low toxicity make it a promising candidate for the development of new antibiotics and drugs for the treatment of oxidative stress-related diseases. Further studies are needed to fully understand its mechanism of action and potential effects on human health.
Synthesis Methods
The synthesis of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with (R)-3-amino-1-chloropropane in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield the final product.
Scientific Research Applications
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol has been extensively studied for its potential applications in various fields of science. It has been found to have significant antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-11(3,5-6-15)12-7-10-8-13-14-9(10)2/h8,12,15H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHDPKNCKXILSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NCC1=C(NN=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)



![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)


![N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)
![4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B6629299.png)

![N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6629311.png)
![2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629315.png)
